molecular formula C18H21N3O2 B7344996 (2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide

(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide

货号 B7344996
分子量: 311.4 g/mol
InChI 键: OMFBSKKIMOUCEO-WBVHZDCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide, also known as CP-690,550 or tofacitinib, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Tofacitinib was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) and has since been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis.

作用机制

Tofacitinib inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene transcription. By inhibiting JAKs, tofacitinib blocks the signaling of multiple cytokines, including interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and interferon (IFN)-γ. This leads to the suppression of the immune system and the reduction of inflammation.
Biochemical and Physiological Effects:
Tofacitinib has been shown to reduce the levels of proinflammatory cytokines, such as IL-6, IL-17, and tumor necrosis factor (TNF)-α, in patients with RA. It also reduces the numbers of activated T cells and B cells in the synovial fluid of RA patients. In patients with psoriatic arthritis, tofacitinib has been shown to reduce the severity of skin lesions and joint inflammation. In patients with ulcerative colitis, tofacitinib has been shown to induce and maintain clinical remission.

实验室实验的优点和局限性

Tofacitinib has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of cytokines and growth factors. However, tofacitinib has some limitations for lab experiments. It is a potent inhibitor of JAKs and can lead to the suppression of the immune system, which may affect the results of experiments that involve immune cells. It also has off-target effects that may interfere with other signaling pathways.

未来方向

There are several future directions for the research on tofacitinib. One direction is to investigate its efficacy and safety in treating other autoimmune diseases, such as systemic lupus erythematosus and multiple sclerosis. Another direction is to study its effects on the microbiome and the gut-brain axis, as it has been shown to affect the gut microbiota and the central nervous system. Furthermore, the development of more selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.

合成方法

The synthesis of tofacitinib involves several steps, starting from commercially available starting materials. The key step involves the formation of the oxolane ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of tofacitinib is a complex and challenging process that requires expertise in organic chemistry.

科学研究应用

Tofacitinib has been extensively studied in preclinical and clinical studies for its efficacy and safety in treating autoimmune diseases. Its mechanism of action involves the inhibition of JAKs, which leads to the suppression of the immune system. Tofacitinib has been shown to be effective in reducing the signs and symptoms of RA, improving physical function, and inhibiting structural damage to joints. It has also been shown to be effective in treating psoriatic arthritis and ulcerative colitis.

属性

IUPAC Name

(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-11-16(21(20-12)14-5-3-2-4-6-14)19-18(22)15-9-10-23-17(15)13-7-8-13/h2-6,11,13,15,17H,7-10H2,1H3,(H,19,22)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFBSKKIMOUCEO-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCOC2C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。